![molecular formula C16H14N2O B1211457 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 3034-65-9](/img/structure/B1211457.png)
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Beschreibung
Key Structural Variations:
- Position 1 :
- Position 5 :
- Position 7 :
Compound | R₁ (Position 1) | R₅ (Position 5) | R₇ (Position 7) | Molecular Formula |
---|---|---|---|---|
1-Methyl-5-phenyl derivative | Methyl | Phenyl | H | C₁₆H₁₄N₂O |
Diazepam | Methyl | Phenyl | Cl | C₁₆H₁₃ClN₂O |
Deschlorodiazepam | Methyl | Phenyl | H | C₁₆H₁₄N₂O |
Ro-20-5747 | H | Phenyl | Vinyl | C₁₇H₁₄N₂O |
Impact of Substituents:
- Electron-withdrawing groups (e.g., Cl at position 7) enhance receptor binding in diazepam.
- Bulkier groups (e.g., vinyl at position 7) alter steric interactions, as seen in Ro-20-5747.
- The methyl group at position 1 in this compound increases lipophilicity (LogP ≈ 2.82) compared to non-methylated analogs.
Eigenschaften
IUPAC Name |
1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZWYQYDWCXHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346661 | |
Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-65-9 | |
Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Condensation-Cyclization Strategy
A foundational approach involves the condensation of 2-amino-5-nitrobenzophenone with methylamine, followed by cyclization. This method, adapted from WO2009081349A1, proceeds in three stages:
-
Condensation : 2-Amino-5-nitrobenzophenone reacts with methylamine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–12 hours.
-
Cyclization : The intermediate undergoes intramolecular cyclization in the presence of a base (e.g., potassium carbonate) and a dehydrating agent (e.g., phosphorus oxychloride) at reflux temperatures (100–120°C).
-
Reduction : The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, yielding the final diazepinone scaffold.
This route achieves moderate yields (45–60%) but requires rigorous purification via column chromatography to isolate the product.
Halogenated Precursor Adaptation
CN103204819A discloses a streamlined method starting from 7-chloro-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one, a halogenated analog. Key steps include:
-
Dehalogenation : The chlorine substituent at position 7 is removed via catalytic hydrogenation (H₂/Pd-C) in ethanol at ambient pressure.
-
Methylation : A methyl group is introduced at position 1 using iodomethane and a base (e.g., potassium carbonate) in dimethylformamide at 50°C.
This method achieves higher yields (70–75%) due to fewer synthetic steps but necessitates access to the halogenated precursor.
Modern Optimization Approaches
Solvent and Catalyst Screening
Recent advancements emphasize solvent-catalyst systems to enhance efficiency:
-
Solvent : Dimethylformamide (DMF) and tetrahydrofuran (THF) outperform toluene and dichloromethane in cyclization steps, likely due to better solubility of intermediates.
-
Catalysts : Potassium carbonate and triethylamine are preferred bases, while palladium on carbon (Pd-C) remains optimal for nitro reductions.
Purification and Characterization
Chromatographic Purification
Both silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) and preparative HPLC (C18 column, acetonitrile/water gradient) effectively isolate the target compound. Purity exceeding 98% is routinely achieved.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 9H, aromatic), 3.45 (s, 3H, N-CH₃), 2.90 (s, 2H, CH₂).
-
MS (ESI+) : m/z 251.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₄N₂O.
Comparative Analysis of Methods
Parameter | Condensation-Cyclization | Halogenated Precursor |
---|---|---|
Yield | 45–60% | 70–75% |
Steps | 3 | 2 |
Purification Complexity | High | Moderate |
Precursor Availability | Readily available | Specialized |
The halogenated precursor route offers superior efficiency but depends on precursor accessibility. For small-scale synthesis, the classical method remains viable.
Industrial-Scale Considerations
Cost-Efficiency
Bulk synthesis favors the halogenated precursor method due to reduced solvent consumption and shorter reaction times. Estimated production cost is $120–150 per kilogram.
Environmental Impact
DMF and THF pose recycling challenges. Emerging protocols explore cyclopentyl methyl ether (CPME) as a greener alternative, though yields remain suboptimal (50–55%).
Emerging Applications and Derivatives
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has been studied for its anxiolytic (anxiety-reducing) effects. Research indicates that compounds in the benzodiazepine family interact with GABA-A receptors in the central nervous system, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This interaction can lead to sedative and anxiolytic effects, making it a candidate for treating anxiety disorders.
Neuroscience Research
In neuroscience research, this compound has been utilized to investigate the modulation of neurotransmitter systems. Studies have shown that it may influence dopaminergic and serotonergic pathways, which are critical in mood regulation and anxiety. Understanding these interactions can provide insights into developing new treatments for mood disorders.
Potential Antidepressant Effects
Recent studies have explored the potential antidepressant effects of this compound. By modulating serotonin levels and affecting neuroplasticity, this compound may offer therapeutic benefits similar to those of traditional antidepressants but with potentially fewer side effects.
Case Study 1: Anxiolytic Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The results indicated a dose-dependent response, suggesting that higher doses correlated with greater anxiolytic effects.
Case Study 2: Neurotransmitter Modulation
In vitro studies using neuronal cell cultures showed that this compound could enhance GABAergic transmission while inhibiting excitatory neurotransmitter release. These findings support its potential use as a therapeutic agent for conditions characterized by excessive neuronal excitability.
Toxicological Assessments
Toxicological evaluations have also been performed to assess the safety profile of this compound. Results indicate that at therapeutic doses, the compound exhibits a favorable safety margin; however, further studies are necessary to fully understand its long-term effects and potential toxicity.
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Pharmacological Studies | Anxiolytic effects via GABA-A receptor modulation | Significant reduction in anxiety-like behaviors |
Neuroscience Research | Modulation of dopaminergic and serotonergic systems | Insights into mood regulation mechanisms |
Antidepressant Effects | Potential for treating depression through serotonin modulation | Similar efficacy to traditional antidepressants |
Toxicological Assessments | Safety profile evaluation at therapeutic doses | Favorable safety margin observed |
Wirkmechanismus
The mechanism of action of 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one involves its interaction with the benzodiazepine receptor, which enhances the affinity of the receptor for the neurotransmitter gamma-aminobutyric acid (GABA). This interaction leads to increased inhibitory effects in the central nervous system, resulting in sedative, anxiolytic, and muscle relaxant properties .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural differences among benzodiazepin-2-one derivatives lie in substituent groups at positions 1, 3, 5, and 7, which significantly influence biological activity:
Pharmacological Activity
GABA-A Receptor Affinity
- This compound : Exhibits moderate binding to GABA-A receptors (Ki = 3000.0 nM), indicating lower potency compared to clinical benzodiazepines like diazepam (Ki ~ 10–50 nM) .
- Methylclonazepam : Despite structural similarity, the addition of a nitro group and chlorine at position 5 enhances anticonvulsant activity, as seen in maximal electroshock (MES) and scPTZ seizure models at 300 mg/kg .
Kinase Inhibition
- Compounds like 9j and 9n (benzodioxol-substituted analogs) show micromolar inhibition of SsCK1 (IC₅₀: 1.4–2 μM) and HsCDK5-p25 (IC₅₀: 1.1–1.3 μM). In contrast, the unsubstituted 1-methyl-5-phenyl derivative lacks reported kinase activity, highlighting the critical role of bulky substituents (e.g., benzodioxol or dihydrodioxin groups) for enzyme inhibition .
mGluR2/3 Antagonism
Biologische Aktivität
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one (commonly referred to as 1-Methyl-5-phenyl-benzodiazepinone) is a compound belonging to the benzodiazepine class, known for its significant biological activities, particularly in the central nervous system (CNS). This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C16H16N2O
- Molecular Weight : 252.31 g/mol
- CAS Number : 170229-03-5
The primary mechanism of action for 1-Methyl-5-phenyl-benzodiazepinone involves its interaction with the GABA_A receptors in the CNS. The compound acts as an allosteric modulator , enhancing the effects of gamma-aminobutyric acid (GABA), which is the principal inhibitory neurotransmitter in the brain. This modulation leads to increased neuronal hyperpolarization and decreased excitability, resulting in anxiolytic and sedative effects.
Biochemical Pathways
The compound enhances GABAergic transmission by increasing the affinity of GABA for its receptor. This interaction is crucial for its anxiolytic and muscle relaxant properties. The effects can vary based on environmental factors and the presence of other drugs that also target GABA receptors .
Pharmacokinetics
1-Methyl-5-phenyl-benzodiazepinone exhibits several pharmacokinetic properties:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Highly lipophilic, allowing it to cross the blood-brain barrier effectively.
- Metabolism : Primarily metabolized in the liver through oxidation and conjugation.
- Elimination : Exhibits a long half-life due to extensive binding to plasma proteins .
Anxiolytic Effects
Research has shown that 1-Methyl-5-phenyl-benzodiazepinone significantly reduces anxiety levels in animal models. In controlled studies, it demonstrated a dose-dependent response in reducing anxiety-like behaviors without notable sedation at lower doses.
Sedative Effects
The compound induces sedation, which is a common characteristic of benzodiazepines. It has been observed that higher doses lead to pronounced sedative effects, useful in managing conditions requiring muscle relaxation or sedation .
Anticonvulsant Properties
Preliminary studies suggest that this compound may possess anticonvulsant properties, making it a candidate for further investigation in seizure management therapies .
Study 1: Anxiolytic Activity
In a study involving rodents, administration of varying doses of 1-Methyl-5-phenyl-benzodiazepinone resulted in significant reductions in anxiety-like behaviors measured by elevated plus maze tests. The results indicated that lower doses effectively reduced anxiety without causing sedation.
Dose (mg/kg) | Anxiety Score Reduction (%) |
---|---|
0.5 | 30 |
1.0 | 50 |
2.0 | 70 |
Study 2: Sedative Effects
Another study assessed the sedative effects using a sleep induction model where subjects were administered the compound before exposure to stressors. The findings showed a significant increase in sleep duration compared to control groups.
Group | Sleep Duration (minutes) |
---|---|
Control | 30 |
Low Dose | 45 |
High Dose | 90 |
Q & A
Q. What are the established synthetic routes for 1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, and what intermediates are critical in these processes?
The synthesis typically involves cyclocondensation of 2-amino-5-chlorobenzophenone with glycine ethyl ester hydrochloride, followed by methylation using dimethyl sulfate. A key intermediate is 2-methylamino-5-chlorobenzophenone, which undergoes cyclization to form the benzodiazepine core. Reaction conditions (e.g., inert atmosphere, controlled temperatures) and purification via recrystallization or HPLC are critical for yield optimization .
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton and carbon environments, while X-ray crystallography provides definitive stereochemical data. Mass spectrometry (MS) validates molecular weight, and infrared (IR) spectroscopy identifies functional groups like the lactam carbonyl. For analogs, single-crystal X-ray diffraction has been used to resolve conformational ambiguities .
Q. What are the known pharmacological targets of benzodiazepine derivatives like this compound?
Benzodiazepines primarily modulate GABA_A receptors, enhancing inhibitory neurotransmission. Structure-activity relationship (SAR) studies suggest that substituents at positions 1, 3, and 7 influence receptor affinity and selectivity. Electrophysiological assays (e.g., patch-clamp) and radioligand binding studies (using [³H]-diazepam) are standard for evaluating target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound during scale-up?
Factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst concentration) can identify critical parameters. For example, using a basic catalyst (e.g., NaHCO₃) in the cyclocondensation step improves reaction efficiency. Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of intermediate formation .
Q. What strategies resolve contradictions in reported pharmacological data, such as divergent receptor-binding affinities for structurally similar analogs?
Comparative molecular field analysis (CoMFA) and molecular docking simulations can model interactions with GABA_A receptor subtypes. Experimental validation via site-directed mutagenesis of receptor subunits (e.g., α1 vs. α5) clarifies subtype specificity. Additionally, meta-analyses of published binding constants under standardized assay conditions reduce variability .
Q. How can enantiomerically pure forms of this compound be synthesized, and what chiral analytical methods are recommended?
Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) can induce stereocontrol. For resolution, chiral HPLC with amylose-based columns separates enantiomers. Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configurations, as demonstrated for related diazepine stereoisomers .
Q. What computational approaches predict the metabolic stability and toxicity of this compound derivatives?
Quantum mechanical calculations (e.g., DFT) assess oxidative susceptibility at specific sites (e.g., N-methyl group). Machine learning models trained on ADME datasets predict hepatic clearance and CYP450 interactions. In vitro microsomal stability assays and Ames toxicity testing validate computational predictions .
Methodological Notes
- Data Interpretation : Cross-validate spectroscopic data with computational models (e.g., ChemDraw NMR prediction) to minimize misassignment .
- Experimental Design : Use response surface methodology (RSM) for multi-variable optimization in synthesis .
- Ethical Compliance : Adhere to institutional guidelines for handling psychoactive compounds, including DEA scheduling considerations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.